Deferasirox Salicyloyl Ester is a related substance (impurity) observed during the process development of Deferasirox []. Deferasirox itself is an orally active iron chelating agent, originally developed by Novartis AG []. While not intended as a final product, the identification of Deferasirox Salicyloyl Ester during the synthesis of Deferasirox makes its characterization important for quality control and understanding the chemical processes involved.
Deferasirox Salicyloyl Ester is a derivative of Deferasirox, a well-known iron chelator primarily used in the treatment of chronic iron overload conditions, such as those resulting from repeated blood transfusions. This compound is classified under the category of salicylic acid derivatives and is notable for its potential therapeutic applications due to its ability to form stable complexes with iron ions, thereby facilitating their excretion from the body.
Deferasirox was originally synthesized from salicylic acid and has undergone various modifications to enhance its solubility and bioavailability. The salicyloyl ester form is particularly interesting for its improved pharmacological properties compared to its parent compound.
Deferasirox Salicyloyl Ester falls under the classification of organic compounds, specifically as a chelating agent. Its structure is characterized by the presence of a salicyloyl group that enhances its interaction with metal ions.
The synthesis of Deferasirox Salicyloyl Ester can be achieved through several methods, including:
The synthetic routes often involve various reagents such as copper(II) acetate for coupling reactions and lithium hydroxide for hydrolysis. The choice of solvent and reaction conditions significantly affects yield and purity, with microemulsion techniques showing promising results in achieving higher yields .
Deferasirox Salicyloyl Ester possesses a complex molecular structure characterized by:
The molecular formula can be represented as . Its structural representation includes key functional groups that contribute to its biological activity.
Deferasirox Salicyloyl Ester undergoes various chemical reactions:
Reactions are typically monitored using chromatographic techniques to ensure product purity and yield. Conditions such as temperature, pH, and solvent choice are critical for optimizing these reactions.
The mechanism by which Deferasirox Salicyloyl Ester exerts its effects involves:
Studies have shown that Deferasirox exhibits a high affinity for ferric ions, significantly reducing iron overload in patients undergoing treatment for conditions like thalassemia .
Relevant data indicate that the compound maintains efficacy over a range of physiological pH levels, making it suitable for therapeutic applications .
Deferasirox Salicyloyl Ester has several scientific uses:
Deferasirox Salicyloyl Ester (CAS No. 1395346-28-7) is a chemical derivative of the iron-chelating drug Deferasirox (4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]-benzoic acid). Its molecular formula is C28H19N3O6 with a molecular weight of 493.47 g/mol, distinguishing it from the parent compound (C21H15N3O4, MW 373.36 g/mol) [1] [5] [8]. Structurally, it features an additional salicyloyl moiety esterified to one of the phenolic hydroxyl groups of Deferasirox, specifically forming a 2-(2-hydroxybenzoyl)oxy)phenyl substituent at the triazole ring [9]. This esterification modifies the polarity and chromatographic behavior of the molecule while retaining the core triazole-benzoic acid scaffold essential for metal chelation [8] [10].
Table 1: Key Identifiers of Deferasirox Salicyloyl Ester
Property | Value |
---|---|
CAS No. | 1395346-28-7 |
IUPAC Name | 4-(3-(2-((2-hydroxybenzoyl)oxy)phenyl)-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl)benzoic acid |
Molecular Formula | C28H19N3O6 |
Molecular Weight | 493.47 g/mol |
Synonyms | Benzoic acid, 2-hydroxy-, 2-[1-(4-carboxyphenyl)-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]phenyl ester |
Deferasirox Salicyloyl Ester arises during synthetic manufacturing of Deferasirox via two primary pathways:
Patents highlight that traditional Deferasirox synthesis (without process controls) generates this impurity at levels exceeding 10–20%, primarily due to the hazardous high-temperature (170°C) condensation step [3]. The presence of phase transfer catalysts (e.g., tetrabutylammonium bromide) and metal bases (e.g., sodium hydroxide) reduces ester impurity formation to <1% by facilitating complete cyclization at lower temperatures (100–120°C) and minimizing free salicyloyl availability [3].
Table 2: Reaction Parameters Influencing Ester Impurity Formation
Synthetic Condition | High Impurity Level (>10%) | Optimized Process (<1%) |
---|---|---|
Temperature | 170°C | 100–120°C |
Catalysis | None | Phase transfer catalysts (e.g., tetrabutylammonium bromide) |
Key Impurity | Bis-salicylamide + Salicyloyl Ester | Controlled cyclization |
Solvent System | Neat/solvent-free | Polar aprotic solvents |
As a specified impurity in Deferasirox active pharmaceutical ingredient (API), the salicyloyl ester necessitates rigorous monitoring to comply with ICH Q3A/B guidelines limiting unidentified impurities to ≤0.10% [7] [9]. Its significance stems from three critical aspects:
Table 3: Quality Control Applications of Deferasirox Salicyloyl Ester
QC Application | Protocol | Target Specification |
---|---|---|
Method Validation (HPLC) | Resolution factor ≥2.0 from Deferasirox peak | LOD: 0.01%; LOQ: 0.03% |
Batch Release Testing | Max. acceptance limit: 0.15% | Conforms to ICH Q3B(R2) |
Stability Studies | Monitoring ester levels under stress conditions | No significant increase |
Suppliers provide certified reference materials (CRMs) of Deferasirox Salicyloyl Ester with detailed Certificates of Analysis (CoA), including chromatographic purity (HPLC ≥98.5%), water content (KF ≤0.5%), and spectroscopic confirmation (IR/NMR) [1] [5] [8]. These CRMs are indispensable for analytical method development, particularly in distinguishing the ester from structurally similar impurities like Deferasirox Methyl Ester (CAS 1266741-05-2) or Deferasirox EP Impurity E [1].
Concluding Remarks
Deferasirox Salicyloyl Ester exemplifies the critical role of impurity profiling in modern pharmaceutical chemistry. Its structural complexity and synthetic origins underscore the need for advanced analytical controls during iron chelator production. As generic Deferasirox APIs enter global markets, standardized impurity monitoring – anchored by well-characterized reference standards – remains essential for therapeutic efficacy and regulatory compliance.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2